NaV1.2/1.6 channel blocker-1
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C14H14N2OS |
|---|---|
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
2-methyl-3-propylimidazo[1,2-c][1,3]benzoxazine-5-thione |
InChI |
InChI=1S/C14H14N2OS/c1-3-6-11-9(2)15-13-10-7-4-5-8-12(10)17-14(18)16(11)13/h4-5,7-8H,3,6H2,1-2H3 |
InChI-Schlüssel |
OEWGFBGGWFYYNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C2N1C(=S)OC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Advanced Methodologies and Future Research Directions
High-Resolution Structural Biology of NaV1.2/1.6-Blocker Interactions
A foundational element in modern pharmacology is the atomic-level visualization of a drug interacting with its target. For NaV1.2/1.6 channel blocker-1, obtaining high-resolution structures of its complex with the NaV1.2 and NaV1.6 channels is paramount. Such structures would elucidate the precise binding mechanism, explain the compound's selectivity profile, and provide an invaluable template for rational drug design.
Cryo-electron microscopy (Cryo-EM) has revolutionized the study of large, dynamic membrane proteins like NaV channels, for which crystallization has historically been a major bottleneck. The application of Cryo-EM to study the interaction between this compound and its target channels would involve several key steps. First, full-length human NaV1.2 or NaV1.6 channels, co-expressed with their requisite β-subunits, would be purified and stabilized in a membrane-mimicking environment, such as a detergent micelle or a lipid nanodisc. The purified channels would then be incubated with a saturating concentration of this compound to ensure high occupancy.
The resulting complex is vitrified in a thin layer of amorphous ice and imaged using a transmission electron microscope. Computational processing of thousands of particle images allows for the 3D reconstruction of the channel-blocker complex at near-atomic resolution (typically 2.5–3.5 Å). The resulting density map would reveal the precise binding pose of this compound within the channel. It would identify whether the compound binds within the central pore, at an allosteric site on the voltage-sensing domains (VSDs), or at a lipid-exposed fenestration. Furthermore, by comparing the blocker-bound structure to the apo (unbound) state, Cryo-EM can reveal the specific conformational changes induced by the compound, such as trapping the pore in an open, closed, or inactivated state, which is fundamental to its blocking mechanism.
| Parameter | Description of Potential Finding | Significance |
|---|---|---|
| Resolution | Achieving a resolution of <3.0 Å for the channel-ligand complex. | Allows for unambiguous placement of the blocker and identification of individual amino acid side-chain interactions. |
| Binding Site Location | Determination of the binding pocket, e.g., within the pore domain's fenestration at the interface of repeats I and IV. | Defines the molecular mechanism (e.g., pore block vs. allosteric modulation) and explains state-dependency. |
| Key Interacting Residues | Identification of specific residues (e.g., Phe, Tyr, Met) in NaV1.2/1.6 that form hydrogen bonds, π-π stacking, or hydrophobic interactions with the blocker. | Explains the molecular basis of affinity and selectivity over other NaV subtypes (e.g., NaV1.5, NaV1.7). |
| Induced Channel Conformation | Visualization of the channel being trapped in a specific gating state (e.g., fast-inactivated or slow-inactivated). | Provides a structural correlate for electrophysiological findings on the blocker's mechanism of action. |
While Cryo-EM is ideal for the full-length channel, X-ray crystallography remains a powerful tool that can provide complementary, often higher-resolution, information. Its application to the this compound project could focus on two areas. First, if a high-quality, well-diffracting crystal of the entire channel-blocker complex could be grown—a significant challenge—it might yield a structure with a resolution exceeding that of Cryo-EM (e.g., <2.0 Å). This would allow for an even more precise definition of bond lengths, angles, and the coordination of water molecules within the binding site, offering unparalleled detail of the drug-target interface.
A more feasible crystallographic approach involves using isolated domains of the NaV channel. For instance, if this compound is hypothesized to bind to a specific VSD or the C-terminal domain (CTD), these domains could be expressed and purified as soluble proteins. Co-crystallization with the blocker could then provide an ultra-high-resolution view of the binding pocket in that specific domain. While this approach does not capture the context of the full channel, it can be instrumental in validating a binding site and providing exquisitely detailed information for computational modeling and structure-based drug design efforts.
Advanced Computational Modeling and Drug Discovery Applications
Static structural snapshots from Cryo-EM or crystallography provide the blueprint, but understanding the dynamic nature of drug-target interactions and their network-level consequences requires advanced computational modeling. For this compound, these in silico techniques are essential for interpreting structural data, predicting kinetic properties, and guiding the design of improved second-generation molecules.
Molecular dynamics (MD) simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time. Starting with the high-resolution structure of the NaV1.2/1.6-blocker-1 complex, MD simulations can provide critical insights that are inaccessible to static structural methods.
Unbiased, long-timescale MD simulations (spanning microseconds or longer) can reveal the stability of the blocker's binding pose and the flexibility of the surrounding protein residues. More advanced techniques, such as metadynamics or umbrella sampling, can be employed to simulate the entire binding or unbinding pathway of this compound. These simulations allow for the calculation of the binding free energy (ΔG_bind), a key determinant of ligand affinity, and can map the energy landscape of the binding process. This can reveal the kinetic rate constants (k_on and k_off), which define the compound's residence time at the target—a property increasingly recognized as a critical determinant of in vivo efficacy. Furthermore, MD simulations can be used to model how the bound blocker allosterically influences the conformational transitions of the channel's VSDs and activation gate, providing a dynamic explanation for its effect on channel gating.
| Simulation Type | Key Input | Calculated Parameter / Output | Scientific Insight |
|---|---|---|---|
| Standard MD | Cryo-EM structure of the channel-blocker complex. | Root-mean-square deviation (RMSD) of the ligand; flexibility of binding site residues. | Confirmation of binding pose stability and identification of key dynamic interactions. |
| Enhanced Sampling (e.g., Metadynamics) | Cryo-EM structure and a defined collective variable (e.g., distance from binding site). | Binding free energy (ΔG_bind); map of the binding/unbinding pathway. | Quantitative prediction of blocker affinity and identification of intermediate states and energy barriers. |
| Kinetic Analysis (e.g., Weighted Ensemble) | Structural model of the complex. | Binding and unbinding rate constants (k_on, k_off); residence time. | Prediction of the duration of target engagement, which correlates with pharmacological effect. |
| Allosteric Pathway Analysis | Structures of apo and blocker-bound states. | Correlated motions between the binding site and distant functional domains (e.g., VSDs, gate). | Elucidation of the allosteric mechanism by which the blocker modulates channel gating. |
The structural model of this compound bound to its target is a powerful asset for discovering new chemical entities. This information can be leveraged in two primary ways. First, in structure-based virtual screening, the defined binding pocket can be used as a computational filter. Millions of commercially available or virtual compounds can be rapidly "docked" into the site in silico. Scoring functions then rank the compounds based on their predicted binding affinity and steric/chemical complementarity. This process can identify novel chemical scaffolds that are distinct from this compound but are predicted to bind to the same site, thus accelerating the discovery of new lead series.
Second, the structural information enables de novo drug design. Here, computational algorithms build novel molecules atom-by-atom or fragment-by-fragment directly within the binding pocket. These methods can be guided by machine learning or artificial intelligence to optimize for multiple parameters simultaneously, such as high affinity for NaV1.2/1.6, selectivity against the cardiac NaV1.5 isoform, and desirable physicochemical properties (e.g., solubility, membrane permeability). This forward-design approach holds the promise of creating next-generation blockers that are purpose-built based on a deep, atomic-level understanding of the target.
To understand how the molecular action of this compound translates to therapeutic effects, its biophysical properties must be integrated into higher-order computational models of neurons and circuits. NaV1.2 and NaV1.6 channels are critical for action potential initiation and propagation, particularly in the axon initial segment (AIS) of excitatory neurons.
Using computational neuroscience platforms like NEURON or GENESIS, detailed multi-compartment models of neurons (e.g., cortical pyramidal cells) can be constructed. The specific effects of this compound—such as its state-dependent affinity, its slowing of inactivation, or its shift in the voltage-dependence of activation, as determined by electrophysiology and informed by MD simulations—can be mathematically incorporated into the Hodgkin-Huxley-style formulations of NaV1.2 and NaV1.6 conductances in the model. These single-cell models can then predict how the blocker alters fundamental neuronal properties like firing threshold, action potential waveform, and repetitive firing patterns.
These validated single-neuron models can then be embedded into larger network simulations to probe the compound's effect on circuit-level phenomena, such as synaptic integration, network oscillations (e.g., gamma rhythms), or pathological hyperexcitability characteristic of epilepsy. This multi-scale modeling approach can generate testable hypotheses about the compound's functional consequences and help bridge the explanatory gap between molecular target engagement and systems-level outcomes.
| Model Level | Key Input Parameters from Blocker-1 | Predicted System-Level Outcome | Relevance |
|---|---|---|---|
| Single Neuron (e.g., Pyramidal Cell) | State-dependent IC50 values; shifts in gating kinetics (activation, inactivation); use-dependent block parameters. | Change in action potential threshold; alteration of firing frequency; modification of back-propagating action potentials. | Predicts the compound's effect on the computational properties of individual neurons. |
| Microcircuit (e.g., Cortical Column) | Validated single-neuron models incorporating blocker effects; synaptic connectivity rules. | Suppression of epileptiform burst firing; changes in the power or frequency of network oscillations. | Generates hypotheses about how the blocker normalizes pathological circuit activity. |
| Large-Scale Network | Simplified neuron models (e.g., Izhikevich) tuned with blocker parameters. | Alterations in information flow across brain regions; effects on models of learning and memory. | Provides a theoretical framework for understanding potential cognitive or behavioral effects of the compound. |
Innovative Electrophysiological and Imaging Approaches
Modern electrophysiological and imaging techniques offer unparalleled views into the dynamic changes induced by this compound. These methods allow for the functional dissection of neural circuits and the mapping of activity across broad neuronal populations with exceptional detail.
Table 1: Illustrative MEA Data on Network Parameters Following Chronic Blocker Application
| Network Parameter | Control Condition | With this compound |
|---|---|---|
| Weighted Mean Firing Rate (Hz) | 8.2 | 4.5 |
| Mean Burst Duration (ms) | 180 | 110 |
| Network Synchrony Index | 0.81 | 0.55 |
| Inter-Burst Interval (s) | 15 | 28 |
To understand the impact of this compound in a living system, in vivo electrophysiology in preclinical models is essential. This technique allows for the real-time recording of neuronal activity in specific brain regions of an animal as it engages in certain behaviors or responds to stimuli. For example, in a mouse model of epilepsy, researchers could use in vivo recordings to determine if the blocker effectively suppresses the aberrant, high-frequency firing of neurons that characterizes a seizure. Studies have demonstrated that selective inhibition of NaV1.2 and NaV1.6 can attenuate action potential firing in excitatory pyramidal neurons while having less impact on inhibitory interneurons, an effect that can be directly measured using this approach.
Advanced optical imaging methods have revolutionized the ability to visualize neural activity across large populations of cells. Voltage-sensitive dye imaging (VSDi) provides a direct optical measurement of changes in membrane potential, allowing researchers to track electrical signals, including subthreshold depolarizations and action potentials, with high spatiotemporal resolution. Complementarily, calcium imaging, often using genetically encoded indicators like GCaMP, tracks intracellular calcium fluctuations that are a proxy for recent neuronal firing. Applying these techniques before and after the administration of this compound can generate detailed spatiotemporal maps, revealing how the compound alters the initiation and propagation of neural activity across the cortex in response to a sensory stimulus.
Omics-Based Investigations of this compound Effects in Preclinical Systems
Investigating the global molecular changes induced by this compound provides a systems-level understanding of its biological impact. These "omics" approaches can uncover novel mechanisms and identify potential biomarkers.
Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of all proteins) are powerful hypothesis-generating tools. By applying these techniques to tissues from preclinical models treated with this compound, researchers can identify broad changes in gene and protein expression. For example, chronic administration of the blocker might lead to an upregulation of neuroprotective factors or a downregulation of proteins associated with inflammation or neuronal hyperexcitability. A proteomic analysis of hypertrophied cardiac tissue, for instance, revealed an upregulation of the NaV1.8 protein, demonstrating how this technique can uncover changes in ion channel expression in disease states. Such studies can provide profound insights into the long-term adaptive responses of the nervous system to sustained channel blockade.
Table 2: Hypothetical Changes in Neuronal Protein Expression Following Chronic Blocker Administration
| Protein | Fold Change | Potential Implication |
|---|---|---|
| FosB | -2.1 | Reduction in a marker of chronic neuronal activity |
| Brain-Derived Neurotrophic Factor (BDNF) | +1.7 | Upregulation of a key neurotrophic and survival factor |
| Glial Fibrillary Acidic Protein (GFAP) | -1.6 | Reduction in a marker of reactive astrogliosis |
| Homer1a | +1.9 | Upregulation of a synaptic plasticity-related protein |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Metabolomic Changes Associated with NaV1.2/1.6 Channel Modulation and Metabolic Pathways
The modulation of voltage-gated sodium channels NaV1.2 and NaV1.6, which are critical drivers of action potential firing in excitatory neurons, has profound implications for cellular energy metabolism. Neuronal excitability is a highly energy-intensive process, demanding a constant and substantial supply of ATP to maintain ionic gradients, primarily through the action of the Na+/K+-ATPase pump. Consequently, blocking NaV1.2/1.6 channels to reduce neuronal hyperexcitability is intrinsically linked to changes in the brain's metabolic landscape.
While direct metabolomic studies on specific NaV1.2/1.6 blockers are not yet widely published, research on animal models of epilepsy and neuronal hyperexcitability provides significant insights into the metabolic pathways that are likely impacted. Neurons and astrocytes work in a tightly coupled metabolic partnership to meet the brain's energy demands. This relationship involves several key metabolic pathways that are altered in states of neuronal hyperactivity and are thus prime areas of interest for understanding the effects of NaV1.2/1.6 modulation.
Metabolomic analyses of plasma and brain tissue from animal models of epilepsy have identified significant alterations in several key pathways. These include the metabolism of crucial amino acid neurotransmitters like glutamate (B1630785) and GABA, as well as alanine (B10760859) and aspartate. Furthermore, pathways related to energy production, such as the synthesis and degradation of ketone bodies and the metabolism of glycine, serine, and threonine, are also affected. The underlying principle is that by reducing the excessive sodium influx that characterizes hyperexcitability, a NaV1.2/1.6 blocker would lessen the immense ATP demand on the Na+/K+-ATPase. This reduction in energy expenditure would, in turn, modulate the metabolic fluxes through glycolysis, the tricarboxylic acid (TCA) cycle, and the astrocyte-neuron lactate (B86563) shuttle, which are all mobilized to support high neuronal firing rates.
Future metabolomic research will be crucial to precisely map the downstream metabolic signature of selective NaV1.2/1.6 inhibition. Such studies could identify novel biomarkers to monitor therapeutic efficacy and provide a deeper understanding of how rebalancing neuronal excitability restores cellular metabolic homeostasis.
Table 1: Potential Metabolic Pathways Influenced by NaV1.2/1.6 Channel Modulation
Synergistic Approaches and Combination Therapies in Preclinical Research
The multifactorial nature of complex neurological disorders, such as epilepsy, often means that targeting a single molecular pathway is insufficient to achieve complete therapeutic control. This has led to significant preclinical research into synergistic and combination therapies, where drugs with different mechanisms of action are co-administered to enhance efficacy and potentially reduce the dose-limiting side effects of individual agents.
The development of highly selective NaV1.2/1.6 channel blockers presents a compelling opportunity for rational combination therapies. In many forms of epilepsy, particularly those resistant to current treatments, patients are often prescribed multiple anti-seizure medications (ASMs). However, this polypharmacy is frequently arrived at empirically. Preclinical animal models offer a controlled environment to test rationally designed drug combinations.
A key strategy involves combining a selective NaV1.2/1.6 inhibitor with an ASM that acts on a different molecular target. For instance, a NaV1.2/1.6 blocker, which directly dampens excitatory neuron firing, could be co-administered with an agent that enhances GABAergic inhibition (e.g., a benzodiazepine (B76468) or vigabatrin) or one that modulates calcium channels (e.g., ethosuximide). The hypothesis is that concurrently suppressing hyperexcitability and boosting inhibition will produce a synergistic anti-seizure effect, achieving better outcomes than can be attained with either drug alone.
Preclinical studies in kindled animal models of epilepsy have shown that seizures can become resistant to sodium channel modulators like phenytoin (B1677684) and lamotrigine, while remaining responsive to drugs acting on the GABA system or multi-target agents like valproate. This suggests that in a drug-resistant setting, adding a novel, selective NaV1.2/1.6 blocker to a regimen involving a GABA-potentiating agent could overcome this resistance. Future preclinical research will likely focus on testing these specific combinations in animal models of drug-resistant epilepsy to validate synergistic efficacy and improved safety margins.
Table 2: Preclinical Combination Strategies Involving NaV1.2/1.6 Blockers
Polypharmacology, the concept of a single chemical entity acting on multiple molecular targets, is emerging as a powerful strategy for treating complex diseases like epilepsy. Rather than combining multiple drugs, a single, rationally designed multi-target molecule can offer a more refined therapeutic profile. For inhibitors of voltage-gated sodium channels, the most sophisticated multi-targeting strategy involves precise isoform selectivity.
A new generation of developmental compounds, including dual NaV1.2/1.6 inhibitors, exemplifies a rational multi-targeting approach. These molecules are engineered for potent inhibition of NaV1.2 and NaV1.6 while deliberately sparing NaV1.1. For example, the preclinical compound XPC-5462 is a potent dual inhibitor of NaV1.2 and NaV1.6, but it is over 100-fold less active against NaV1.1. This profile allows for the selective dampening of excitatory circuits while preserving the function of crucial inhibitory networks, promising a wider therapeutic window.
Furthermore, the strategy can be refined based on the specific pathology. For certain developmental epileptic encephalopathies caused by gain-of-function mutations in SCN2A (encoding NaV1.2), a dual NaV1.2/1.6 inhibitor like the preclinical compound XEN393 may offer greater benefit than a purely selective NaV1.6 inhibitor. This ability to design molecules with a specific, multi-target profile tailored to the underlying channelopathy represents a significant advance in the pursuit of precision medicine for neurological disorders.
Table 3: Comparison of Selectivity Profiles for NaV Channel Inhibitors
Conclusion and Future Perspectives
Synthesis of Key Research Findings on NaV1.2/1.6 Channel Blocker-1
This compound, also identified as compound 13 in select literature, is a potent blocker of voltage-gated sodium channels with demonstrated activity against both the NaV1.2 and NaV1.6 subtypes. Research has established its inhibitory concentrations (IC50), which represent the concentration of the compound required to block 50% of the channel activity. Specifically, it inhibits rat NaV1.6 (rNaV1.6) channels with an IC50 of 9.8 μM and human NaV1.2 (hNaV1.2) channels with an IC50 of 24.4 μM.
This compound belongs to the imidazobenzoxazine-5-thione chemical class. In vitro studies using HEK 293 cells, which were engineered to stably express human and rat NaV1.6 isoforms, demonstrated that this compound effectively blocks sodium currents. At a concentration of 10 μM, it inhibited 48.5% of the human NaV1.6 sodium current and 34.0% of the rat NaV1.2 sodium current. These findings underscore its function as a dual inhibitor, and it has been identified as a tool compound for research into conditions like generalized epilepsy.
Broader Significance of NaV1.2/1.6 Channel Modulators in Fundamental Neuroscience Research
The voltage-gated sodium channel subtypes NaV1.2 and NaV1.6 are fundamental to the function of the central nervous system. They are the primary subtypes responsible for the initiation and propagation of action potentials in excitatory neurons. In contrast, the NaV1.1 subtype is predominantly expressed in inhibitory interneurons. This differential expression is highly significant. Modulators that can selectively target NaV1.2 and NaV1.6 offer a powerful tool to dissect the specific roles of excitatory circuits in brain function and disease.
The development of dual NaV1.2/1.6 inhibitors allows researchers to selectively reduce action potential firing in excitatory pyramidal neurons while sparing the activity of inhibitory interneurons. This provides a more refined pharmacological approach compared to non-selective sodium channel blockers, which are used in current anti-seizure medications but can have limiting side effects and efficacy issues due to their broad action across many NaV isoforms.
Furthermore, the study of these channels is crucial for understanding the pathophysiology of numerous neurological disorders. Genetic mutations in the genes encoding these channels, SCN2A (NaV1.2) and SCN8A (NaV1.6), are linked to severe developmental and epileptic encephalopathies (DEEs). Interestingly, loss-of-function variants in SCN2A are associated with autism and intellectual disability, yet can paradoxically lead to epilepsy. This highlights the complex roles these channels play and the importance of selective modulators in unraveling these disease mechanisms. By using selective blockers, neuroscientists can probe how the balance between excitatory and inhibitory circuits is maintained and how its disruption leads to disorders of hyperexcitability.
Unanswered Questions and Critical Research Gaps for Future Investigations
The precise, individual contributions of NaV1.2 and NaV1.6 to neuronal excitability are still being defined. While it is known that NaV1.6 is critical for action potential initiation and NaV1.2 is involved in back-propagation, their distinct roles can have contrasting effects on neuronal output. For example, acute block of NaV1.6 tends to decrease the firing rate, whereas NaV1.2 block can paradoxically increase it. The dynamic interplay between these two channel subtypes across different neuronal compartments and during various states of network activity requires more advanced research tools and models to dissect.
Another research gap is understanding the differential roles and regulation of these channels under various physiological and pathological conditions, such as at febrile temperatures, which can trigger seizures. It has been suggested that NaV1.2 may be the major subtype mediating neuronal hyperexcitability during fever. Translating the growing body of knowledge on selective NaV1.2/1.6 modulators into clinically effective and safe therapeutic strategies for specific channelopathies remains a major challenge. The development of compounds with improved selectivity and state-dependency (preferentially blocking channels in an inactivated state) is crucial for therapeutic advancement.
Outlook for this compound as a Preclinical Research Tool and Potential Therapeutic Strategy Development
This compound serves as a valuable preclinical research tool for investigating the roles of these specific channels in neuronal excitability and in models of diseases like generalized epilepsy. Its characterization provides a foundation for the development of more refined chemical probes. However, its relatively modest potency (in the micromolar range) suggests it is more likely to remain a tool for basic research rather than becoming a direct clinical candidate.
The broader class of dual NaV1.2/1.6 inhibitors, however, holds significant promise for therapeutic development. The strategy of selectively targeting excitatory neurons while sparing inhibitory ones is considered a highly promising approach for new anti-seizure medicines. Companies like Xenon Pharmaceuticals and Neurocrine Biosciences are actively developing novel, potent, and selective dual NaV1.2/1.6 inhibitors. A lead candidate from this collaboration is currently in IND-enabling studies and is expected to advance into human clinical trials in 2025 as a potential treatment for epilepsy.
The development of these next-generation compounds, such as XPC-5462 which shows equipotent inhibition in the low nanomolar range, represents a significant step forward. These molecules exhibit higher potency and slower off-rates compared to existing drugs, and they have been shown to suppress epileptiform activity in ex vivo brain slice models. The insights gained from using foundational tools like this compound are instrumental in guiding the design and development of these more sophisticated drug candidates, which may ultimately provide new, personalized therapies for patients with epilepsy and other disorders of neuronal hyperexcitability.
Q & A
Q. What experimental models are recommended for assessing the efficacy of NaV1.2/1.6 channel blocker-1 in epilepsy research?
- Methodological Answer: In vitro models using HEK 293 cells stably expressing rat NaV1.6 (rNaV1.6) or human NaV1.2 (hNaV1.2) are standard for testing isoform-specific inhibition. Electrophysiological assays (e.g., patch-clamp) quantify current blockade (e.g., 48.5% inhibition of rNaV1.6 and 34.0% of hNaV1.2 at 100 μM) . For in vivo studies, rodent models of generalized epilepsy (e.g., induced by proconvulsants) or genetic models with NaV1.2/1.6 mutations are used to evaluate seizure suppression and behavioral outcomes .
Q. How is the selectivity of this compound validated against other sodium channel isoforms?
- Methodological Answer: Selectivity is assessed by comparing IC₅₀ values across isoforms (e.g., hNaV1.2: 24.4 μM; rNaV1.6: 9.8 μM) using heterologous expression systems (e.g., HEK cells). Complementary approaches include co-application of isoform-specific toxins (e.g., G1G4-huwentoxin-IV for Nav1.2) to confirm target specificity in neuronal preparations .
Q. What protocols are recommended for preparing this compound stock solutions and ensuring stability?
- Methodological Answer: Prepare stock solutions in DMSO (10–50 mM), aliquot, and store at -80°C for long-term stability (>12 months). For in vivo use, dissolve in saline with <1% DMSO. Validate compound integrity via HPLC or LC-MS before experiments, especially after prolonged storage .
Advanced Research Questions
Q. How do discrepancies in Nav1.2 vs. Nav1.6 inhibition ratios between in vitro and in vivo models affect therapeutic interpretation?
- Data Contradiction Analysis: In vitro assays may underestimate compensatory mechanisms in neurons. For example, this compound shows higher Nav1.6 inhibition (48.5%) in vitro , but in vivo efficacy may be modulated by channel redistribution (e.g., Nav1.2 persistence in Caspr-deficient mice) or compensatory upregulation of Nav1.1 . Use conditional knockout models to isolate isoform-specific effects in disease contexts.
Q. What are the implications of Nav1.2/1.6 spatial heterogeneity (e.g., axon initial segment vs. nodes of Ranvier) on experimental design?
- Experimental Design Consideration: Nav1.2 dominates early developmental stages in the axon initial segment (AIS), while Nav1.6 becomes predominant in mature nodes . Use neuronal cultures at defined developmental stages or transgenic models (e.g., med mice lacking Nav1.6) to study compartment-specific effects. Spatial heterogeneity can confound bulk tissue analyses; single-cell electrophysiology or AIS-targeted imaging (e.g., ultrafast Vm/Ca²⁺ imaging) is critical .
Q. How do post-translational modifications (PTMs) of Nav1.2/1.6 influence pharmacological responses to the blocker?
- Mechanistic Insight: PTMs like lysine acetylation (Nav1.2/1.6) and methylation (Nav1.2) alter channel gating and drug binding. For example, acetylated Nav1.6 may reduce blocker access to the pore. Proteomic screens (e.g., PhosphoSitePlus) can identify PTM hotspots; site-directed mutagenesis or PTM-mimetic constructs are used to validate functional impacts .
Q. What strategies mitigate cell-specific compensatory mechanisms (e.g., Nav1.1 upregulation) in in vivo studies?
- Translational Challenge: In Nav1.6-null (med) mice, Nav1.2 compensates in retinal ganglion cells, while Nav1.1 compensates in Purkinje neurons . Use cell-type-specific knockouts (e.g., Cre-lox systems) or dual blockade approaches (e.g., co-application of Nav1.1 inhibitors) to isolate Nav1.2/1.6 effects.
Data Analysis and Translational Questions
Q. How can conflicting results from in silico models (e.g., NEURON simulations) and experimental data be reconciled?
- Modeling Guidance: Discrepancies often arise from oversimplified channel kinetics in models. Incorporate empirical data (e.g., Nav1.2 activation curves shifted by -2 mV in AIS models ) and validate simulations with experimental AP waveforms. Sensitivity analyses (e.g., varying Nav1.2 right-shift parameters) improve model robustness .
Q. What genetic interactions (e.g., FGF12 variants) modulate Nav1.2/1.6 function and therapeutic response?
- Genetic Context: FGF12 variants alter Nav1.2/1.6 inactivation kinetics, causing developmental epileptic encephalopathy (DEE) or autism. Co-express mutant FGF12 with Nav1.2/1.6 in ND7/23 cells to quantify kinetic changes (e.g., loss/gain of function in fast/slow inactivation). Patient-derived iPSC neurons can validate therapeutic responses to NaV1.2/1.6 blockers .
Q. Why do some Nav1.2/1.6 blockers fail to translate from seizure suppression to movement disorder efficacy?
- Translational Insight:
Movement disorders (e.g., dystonia) involve cerebellar circuits where Nav1.6 predominates. In Nav1.6-deficient mice, impaired repetitive firing in Purkinje cells exacerbates motor deficits . Prioritize in vivo models with region-specific Nav1.2/1.6 dysregulation (e.g., cerebellar ataxia models) for preclinical testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
